3-Hydroxy-5-methylhexanenitrile
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Overview
Description
3-Hydroxy-5-methylhexanenitrile is an organic compound with the molecular formula C7H13NO and a molecular weight of 127.18 g/mol . It is characterized by the presence of a hydroxyl group (-OH) and a nitrile group (-CN) attached to a hexane backbone. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-methylhexanenitrile typically involves the nucleophilic addition of hydrogen cyanide to carbonyl compounds. This process is a two-step reaction where the cyanide ion attacks the carbonyl carbon to form a negatively charged intermediate, which then reacts with a proton to form the hydroxynitrile .
Industrial Production Methods
The process may involve the use of solvents and catalysts to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-methylhexanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-5-methylhexanenitrile.
Reduction: Formation of 3-hydroxy-5-methylhexylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-Hydroxy-5-methylhexanenitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The specific mechanism of action for 3-Hydroxy-5-methylhexanenitrile is not well-documented. its effects are likely mediated through interactions with various molecular targets and pathways, depending on the context of its use. Further research is needed to elucidate the detailed mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-5-methylhexanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
3-Hydroxy-5-methylhexylamine: Similar structure but with an amine group instead of a nitrile group.
5-Methylhexanenitrile: Lacks the hydroxyl group present in 3-Hydroxy-5-methylhexanenitrile.
Properties
IUPAC Name |
3-hydroxy-5-methylhexanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-6(2)5-7(9)3-4-8/h6-7,9H,3,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOFFPCRBSRPSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80465678 |
Source
|
Record name | Hexanenitrile, 3-hydroxy-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80465678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
600735-68-0 |
Source
|
Record name | Hexanenitrile, 3-hydroxy-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80465678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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